molecular formula C4H7ClO2 B146320 2-Chloroethyl acetate CAS No. 542-58-5

2-Chloroethyl acetate

Cat. No. B146320
Key on ui cas rn: 542-58-5
M. Wt: 122.55 g/mol
InChI Key: VIRWKAJWTKAIMA-UHFFFAOYSA-N
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Patent
US09193698B2

Procedure details

Chloroethyl acetate was slowly added to a mixture of methyl salicylate (100 g, 0.657 mol) and K2CO3 (100 g, 0.723 mol) in DMF (400 mL) at ambient temperature (20-30° C.). The reaction mixture was heated at 65-75° C. for 12-18 h. The progress of the reaction was monitored by HPLC analysis. Upon completion of reaction, the inorganics were filtered off and washed with DMF. DMF was recovered from the filtrate to obtain the product meeting the desired specifications. Yield—91-95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6]Cl)(=[O:3])[CH3:2].[C:8]([O:17][CH3:18])(=[O:16])[C:9]1[C:10](=[CH:12][CH:13]=[CH:14][CH:15]=1)[OH:11].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:5]([O:4][C:1](=[O:3])[CH2:2][O:11][C:10]1[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=1[C:8]([O:17][CH3:18])=[O:16])[CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCl
Name
Quantity
100 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of reaction
FILTRATION
Type
FILTRATION
Details
the inorganics were filtered off
WASH
Type
WASH
Details
washed with DMF
CUSTOM
Type
CUSTOM
Details
DMF was recovered from the filtrate
CUSTOM
Type
CUSTOM
Details
to obtain the product

Outcomes

Product
Name
Type
Smiles
C(C)OC(COC1=C(C(=O)OC)C=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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